molecular formula C20H40O3 B14756276 Acetic acid, (octadecyloxy)- CAS No. 112-83-4

Acetic acid, (octadecyloxy)-

Cat. No.: B14756276
CAS No.: 112-83-4
M. Wt: 328.5 g/mol
InChI Key: NLXYWIJVTUKZQH-UHFFFAOYSA-N
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Description

Acetic acid, (octadecyloxy)- is a fatty acid derivative where an octadecyloxy group (C₁₈H₃₇O-) is attached to the acetic acid backbone. Structurally, it is represented as CH₃COO-(CH₂)₁₇CH₃, though its precise configuration may vary depending on the synthetic pathway or natural source. This compound is notable for its amphiphilic properties, combining a polar carboxylic acid group with a long hydrophobic alkyl chain, making it suitable for applications in surfactants, emulsifiers, and bioactive formulations.

Properties

CAS No.

112-83-4

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

2-octadecoxyacetic acid

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22)

InChI Key

NLXYWIJVTUKZQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecyloxy)-, typically involves the esterification of acetic acid with octadecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:

CH3COOH+C18H37OHCH3COOC18H37+H2O\text{CH}_3\text{COOH} + \text{C}_{18}\text{H}_{37}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{18}\text{H}_{37} + \text{H}_2\text{O} CH3​COOH+C18​H37​OH→CH3​COOC18​H37​+H2​O

Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecyloxy)-, can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

Hydrolysis is a primary reaction for esters, yielding acetic acid and octadecanol under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄ in aqueous medium.

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Products : Acetic acid and octadecanol .

Example :
CH3CO-O-C18H37+H2OH+CH3COOH+HO-C18H37\text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{COOH} + \text{HO-C}_{18}\text{H}_{37}

Base-Catalyzed Hydrolysis (Saponification)

  • Reagents : NaOH or KOH in aqueous or alcoholic solutions.

  • Mechanism : Nucleophilic attack by hydroxide ion forms a carboxylate salt.

  • Products : Sodium acetate and octadecanol .

Example :
CH3CO-O-C18H37+NaOHCH3COONa++HO-C18H37\text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} + \text{NaOH} \rightarrow \text{CH}_3\text{COO}^-\text{Na}^+ + \text{HO-C}_{18}\text{H}_{37}

Transesterification

This reaction replaces the octadecyloxy group with another alkoxy group using alcohols.

  • Reagents : Methanol, ethanol, or other alcohols with acid/base catalysts.

  • Conditions : Reflux in anhydrous solvent (e.g., toluene) .

  • Products : Methyl acetate (if methanol is used) and octadecanol.

Example :
CH3CO-O-C18H37+CH3OHH+CH3CO-OCH3+HO-C18H37\text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{CO-OCH}_3 + \text{HO-C}_{18}\text{H}_{37}

Carbodiimide-Mediated Coupling

  • Reagents : Acetic acid, octadecanol, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions : Anhydrous dichloromethane at 0°C to room temperature .

  • Yield : Dependent on stoichiometry and purity of reagents.

Example :
CH3COOH+HO-C18H37EDC/DMAPCH3CO-O-C18H37+H2O\text{CH}_3\text{COOH} + \text{HO-C}_{18}\text{H}_{37} \xrightarrow{\text{EDC/DMAP}} \text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} + \text{H}_2\text{O}

Thermal Decomposition

At elevated temperatures (>440°C), esters like octadecyl acetate decompose into smaller molecules.

  • Pathway 1 : Formation of methane and carbon dioxide.
    CH3CO-O-C18H37ΔCH4+CO2+C17H35CH3\text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} \xrightarrow{\Delta} \text{CH}_4 + \text{CO}_2 + \text{C}_{17}\text{H}_{35}\text{CH}_3

  • Pathway 2 : Production of ethenone (ketene) and water.
    CH3CO-O-C18H37ΔH2C=C=O+H2O+C18H37OH\text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} \xrightarrow{\Delta} \text{H}_2\text{C=C=O} + \text{H}_2\text{O} + \text{C}_{18}\text{H}_{37}\text{OH}

Reactivity with Metals

The ester reacts with reactive metals (e.g., Mg, Ca) to form acetate salts and hydrogen gas.

Example with Magnesium :
2CH3CO-O-C18H37+MgMg(CH3COO)2+H2+2HO-C18H372\text{CH}_3\text{CO-O-C}_{18}\text{H}_{37} + \text{Mg} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 + 2\text{HO-C}_{18}\text{H}_{37}

Key Research Findings

  • Synthesis Optimization : Carbodiimide-mediated coupling (EDC/DMAP) achieves high yields under mild conditions, avoiding side reactions .

  • Stability : The long alkyl chain reduces solubility in polar solvents, impacting reaction rates in hydrolysis .

  • Environmental Relevance : Atmospheric oxidation of analogous esters contributes to secondary organic aerosol (SOA) formation via radical pathways .

Scientific Research Applications

Acetic acid, (octadecyloxy)-, has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its potential as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of acetic acid, (octadecyloxy)-, is primarily related to its ability to interact with biological membranes due to its amphiphilic nature. The octadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it a candidate for use in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with acetic acid, (octadecyloxy)-, differing primarily in the fatty acid backbone or the position of the octadecyloxy group. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Acetic Acid, (Octadecyloxy)- and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Source/Context
Acetic acid, (octadecyloxy)- C₂₀H₃₈O₃ 326.5 Hypothesized surfactant; limited direct evidence. Theoretical synthesis; inferred from analogues .
Stearic acid, 3-(octadecyloxy)propyl ester C₃₉H₇₈O₃ 594 Antimicrobial agent; detected in plant extracts (e.g., Mimusops elengi) with 15% GC-MS peak area. Plant-based biocontrol; antifungal activity .
Oleic acid, 3-(octadecyloxy)propyl ester C₃₉H₇₆O₃ 592 Lipid component in microalgae (Scenedesmus obliquus); potential for biodiesel production. Microbial lipid metabolism under heterotrophic conditions .
Octadecanoic acid, 2-(octadecyloxy)ethyl ester C₃₈H₇₆O₃ 592 Identified in bee gomogenat; role in lymphoid organ protection. Apitherapy studies .
9-Octadecenoic acid, 3-(octadecyloxy)propyl ester C₃₉H₇₄O₃ 590 Antifungal activity against phytopathogens; reduces mycotoxin contamination in crops. Rhizospheric bacterial metabolites .

Key Research Findings

Biocontrol Potential: Compounds like stearic acid, 3-(octadecyloxy)propyl ester exhibit fungistatic effects against phytopathogens such as Fusarium spp., reducing mycotoxin production in crops .

Antimicrobial Synergy: Octadecyloxy-modified esters in Agarwood extracts synergize with sesquiterpenoids to inhibit Gram-positive bacteria more effectively than Gram-negative strains .

Structural Stability : These esters are sensitive to storage conditions. For example, rosemary essential oil (REO) additives reduce ester degradation in yogurt, preserving functional compounds like α-pinene and limonene .

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